molecular formula C17H15N3O4 B2896211 2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-42-6

2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2896211
CAS RN: 865286-42-6
M. Wt: 325.324
InChI Key: YXTZSBWGXAVOCR-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In

Scientific Research Applications

Antidiabetic Activity

Research has explored the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including compounds with 1,3,4-oxadiazole substituents. These compounds exhibited significant in vitro antidiabetic activity, demonstrated through α-amylase inhibition assays, suggesting potential applications in diabetes management (Lalpara et al., 2021).

Anticancer Evaluation

Compounds with 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties. For instance, certain derivatives have shown notable activity against breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazole-based compounds in developing new anticancer therapies (Salahuddin et al., 2014).

Nematocidal Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated good nematocidal activity against Bursaphelenchus xylophilus, a pest causing significant damage in forestry. These findings suggest a new avenue for the development of effective nematicides (Liu et al., 2022).

Antibacterial Activity

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antibacterial activity have been conducted. Some derivatives exhibited significant activity against various bacterial strains, offering a path for new antibacterial agent development (Rai et al., 2009).

Future Directions

: Molport: 2-methoxy-N-(3-methoxyphenyl)benzamide : EMBL-EBI: CHEBI:22715 : Chemsrc: Benzamide, 2-methoxy-N-(3-methoxyphenyl)

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .

Biochemical Pathways

The compound is likely involved in several biochemical pathways. For instance, similar compounds have been synthesized for antiglycation activity , suggesting that this compound may also affect glycation pathways. Glycation is a process where a sugar molecule bonds to a protein or lipid molecule without enzymatic regulation, leading to the formation of advanced glycation end products (AGEs) that can affect various biological functions.

Pharmacokinetics

The compound’s structure suggests that it may undergo reactions at the benzylic position , which could influence its pharmacokinetic properties. Benzylic halides, for example, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Result of Action

Given its potential interaction with serine/threonine-protein kinases , it may influence cell proliferation, differentiation, migration, transformation, and programmed cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy .

properties

IUPAC Name

2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-7-5-6-11(10-12)16-19-20-17(24-16)18-15(21)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTZSBWGXAVOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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